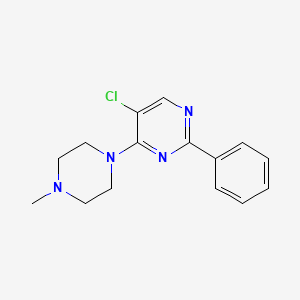
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenyl group, and a methylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves the reaction of 5-chloro-2-phenylpyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The phenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical entities.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylpyrimidine: Lacks the chloro substituent.
5-Chloro-2-phenylpyrimidine: Lacks the piperazinyl substituent.
4-(4-Methylpiperazin-1-yl)-2-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the presence of both the chloro and piperazinyl substituents on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable entity in various research and industrial applications.
Properties
CAS No. |
823795-61-5 |
|---|---|
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
5-chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-19-7-9-20(10-8-19)15-13(16)11-17-14(18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
BBIDJOSOBFAJJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















